Benzofuran, 2,2'-methylenebis-

Synthetic Methodology Catalysis Bis-Benzofuran Synthesis

Benzofuran, 2,2'-methylenebis- (CAS 62452-61-3), also known as di(benzofuran-2-yl)methane, is a symmetric heterocyclic compound consisting of two benzofuran units connected by a methylene (-CH2-) bridge at the 2,2'-positions. With a molecular formula of C17H12O2 and an exact mass of 248.0837 g/mol, this scaffold possesses 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds, defining a specific spatial and electronic profile that distinguishes it from carbonyl-bridged or directly-linked bis-benzofuran analogs.

Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
CAS No. 62452-61-3
Cat. No. B12902282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 2,2'-methylenebis-
CAS62452-61-3
Molecular FormulaC17H12O2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CC3=CC4=CC=CC=C4O3
InChIInChI=1S/C17H12O2/c1-3-7-16-12(5-1)9-14(18-16)11-15-10-13-6-2-4-8-17(13)19-15/h1-10H,11H2
InChIKeyAKLKOVJMASEBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran, 2,2'-methylenebis- (CAS 62452-61-3): Core Scaffold Identity and Physicochemical Baseline for Scientific Procurement


Benzofuran, 2,2'-methylenebis- (CAS 62452-61-3), also known as di(benzofuran-2-yl)methane, is a symmetric heterocyclic compound consisting of two benzofuran units connected by a methylene (-CH2-) bridge at the 2,2'-positions . With a molecular formula of C17H12O2 and an exact mass of 248.0837 g/mol, this scaffold possesses 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds, defining a specific spatial and electronic profile that distinguishes it from carbonyl-bridged or directly-linked bis-benzofuran analogs . It serves as a critical unsubstituted parent structure for optical brighteners and biologically active derivatives [1].

Why Bis-Benzofuran Scaffolds Cannot Be Interchanged: The Critical Role of the Methylene Bridge in Benzofuran, 2,2'-methylenebis-


In the bis-benzofuran class, the nature of the central bridge directly dictates molecular geometry, photophysical behavior, and biological target engagement. While the carbonyl-bridged analog (bis(benzo[b]furan-2-yl)methanone) adopts a near-planar conformation enforced by sp2 hybridization, the sp3 methylene bridge in Benzofuran, 2,2'-methylenebis- introduces a tetrahedral angle (~109.5°) that fundamentally alters the spatial orientation of the two benzofuran rings [1]. This structural divergence leads to measurable differences in fluorescence quantum yield, peracid stability in detergent formulations, and kinase inhibition selectivity profiles [2][3]. Consequently, substituting the methylene-bridged scaffold with a carbonyl or ethylene analog without experimental revalidation risks failure in applications dependent on specific molecular recognition or photostability.

Quantitative Differentiation Guide: Benzofuran, 2,2'-methylenebis- (62452-61-3) vs. Closest Analogs


Synthetic Accessibility: Bi(OTf)3-Catalyzed Yield Advantage for Bis(benzofuranyl)methanes vs. Multi-Step Routes

A Bi(OTf)3-catalyzed one-pot method enables the synthesis of bis(benzofuranyl)methanes (including the target scaffold) in acetonitrile, achieving isolated yields of 70–85% for unsubstituted and methyl-substituted variants. This represents a significant improvement over traditional two-step condensation-cyclization routes, which typically yield 40–55% for comparable bis-benzofuran constructs [1]. The method specifically leverages the methylene bridge formation via Friedel-Crafts-type alkylation, a pathway not accessible to the carbonyl-bridged analogs that require separate acylation-oxidation sequences [1].

Synthetic Methodology Catalysis Bis-Benzofuran Synthesis

Oxidative Stability in Detergent Formulations: Methylene-Bridged Bis-Benzofurans vs. Stilbene-Based Optical Brighteners

Bis(benzofuranyl) compounds of the general formula (1), which include the methylene-bridged core scaffold, demonstrate shelf-life stability of ≥14 days at 20°C in aqueous bleach dispersions containing 5–40 wt% peracids, with degradation levels that 'do not interfere in practice' [1]. In contrast, conventional stilbene-based fluorescent whiteners (e.g., disodium 4,4'-bis(2-sulfostyryl)biphenyl) undergo >50% photochemical degradation under comparable oxidative conditions within 7 days, necessitating higher loading levels or stabilizer additives [1][2]. The methylene bridge contributes to this stability by lacking the oxidatively labile ethylene bond present in stilbene brighteners.

Optical Brighteners Detergent Chemistry Peracid Stability

Kinase Inhibition Selectivity: Methylene-Bridged Scaffold Divergence from Carbonyl-Bridged FLT3/PDGFR Inhibitors

In the bis(benzo[b]furan-2-yl)methanone series (carbonyl-bridged), C-5 substitution primarily drives PDGFR selectivity, with the 5,5'-dimethoxy derivative exhibiting the strongest PDGFR autophosphorylation inhibition [1]. The methylene-bridged scaffold (Benzofuran, 2,2'-methylenebis-) replaces the planar ketone with a tetrahedral carbon, altering the dihedral angle between the two benzofuran rings from ~0° (carbonyl, sp2) to approximately 60–70° (methylene, sp3), as predicted by conformational analysis [2]. This geometric difference is anticipated to reposition the C-5 substituents relative to the kinase ATP-binding pocket, potentially shifting selectivity from PDGFR toward FLT3 or unrelated kinase targets. Direct comparative IC50 data for the unsubstituted methylene-bridged compound against the methanone series is not yet reported, representing a critical data gap for procurement decisions [1].

Kinase Inhibition FLT3 PDGFR Structure-Activity Relationship

Procurement-Driven Application Scenarios for Benzofuran, 2,2'-methylenebis- (62452-61-3)


Scalable Synthesis of Bis-Benzofuran Derivative Libraries via Bi(OTf)3-Catalyzed Route

Medicinal chemistry groups building focused libraries of bis-benzofuran analogs should procure this scaffold for its compatibility with the high-yield Bi(OTf)3-catalyzed one-pot synthesis (70–85% yield) [1], which outperforms traditional multi-step routes (40–55%) and enables rapid diversification at the methylene bridge and benzofuran C-5 positions. This efficiency is critical for SAR exploration where tens to hundreds of analogs are required.

Oxidatively Stable Optical Brightener Formulations for Low-Temperature Bleach Products

Industrial detergent formulators developing peracid-containing bleach products for washing temperatures of 20–60°C should select bis(benzofuranyl)-type brighteners, as the methylene-bridged scaffold provides ≥14-day shelf stability in concentrated bleach dispersions, exceeding the stability of stilbene-based alternatives [1][2]. The target compound serves as the unsubstituted reference standard for characterizing and benchmarking substituted derivatives.

Kinase Inhibitor Lead Generation with Altered Selectivity Profiles vs. Carbonyl-Bridged Analogs

Drug discovery programs seeking FLT3 or novel kinase inhibitors should evaluate the methylene-bridged scaffold as a structurally distinct alternative to the well-characterized bis(benzo[b]furan-2-yl)methanone series [1]. The sp3 bridge introduces a 60–70° dihedral angle, potentially redirecting selectivity away from PDGFR and toward underexplored kinase targets. The unsubstituted parent compound provides the essential baseline for systematic substitution studies.

Computational Chemistry and Photophysical Benchmarking Studies

Computational chemists modeling conjugated-chain photophysical properties require the methylene-bridged bis-benzofuran as a reference structure, given its distinct electronic delocalization behavior versus planar carbonyl- or ethylene-bridged analogs [1]. The compound's spectroscopic data (1H NMR and MS) are publicly available via SpectraBase, facilitating method validation [2].

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